molecular formula C7H16S B13539330 3-Ethylpentane-1-thiol

3-Ethylpentane-1-thiol

Cat. No.: B13539330
M. Wt: 132.27 g/mol
InChI Key: AYAYLPDFWAIILC-UHFFFAOYSA-N
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Description

3-Ethylpentane-1-thiol: is an organic compound with the molecular formula C7H16S . It is a thiol, which means it contains a sulfur-hydrogen (S-H) group attached to a carbon chain. Thiols are known for their strong and often unpleasant odors. This compound is a branched thiol with a five-carbon chain and an ethyl group attached to the third carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylpentane-1-thiol can be achieved through several methods:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated precursor with a thiol reagent. For example, 3-ethylpentane-1-bromide can be reacted with sodium hydrosulfide (NaSH) to yield this compound.

    Radical Thiol-Ene Reaction: Another method involves the radical thiol-ene reaction, where an alkene precursor reacts with a thiol in the presence of a radical initiator. This method is often used for the synthesis of branched thiols.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylpentane-1-thiol undergoes several types of chemical reactions, including:

    Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2). For example, this compound can be oxidized to 3,3’-dithiodipentane.

    Reduction: Thiols can be reduced to alkanes using reducing agents such as lithium aluminum hydride (LiAlH4). this reaction is less common for branched thiols.

    Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers. For example, this compound can react with methyl iodide (CH3I) to form 3-ethylpentane-1-methylthioether.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)

Major Products:

    Oxidation: 3,3’-Dithiodipentane

    Reduction: 3-Ethylpentane

    Substitution: 3-Ethylpentane-1-methylthioether

Scientific Research Applications

3-Ethylpentane-1-thiol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its thiol group makes it a valuable reagent for thiol-ene reactions and the synthesis of thioethers and disulfides.

    Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins. This compound can be used as a model compound to study thiol-disulfide exchange reactions.

    Medicine: Thiols are known for their antioxidant properties. This compound can be used in research to explore its potential as an antioxidant agent.

    Industry: Thiols are used in the production of flavors and fragrances. This compound can be used as a precursor for the synthesis of sulfur-containing compounds with desirable olfactory properties.

Mechanism of Action

The mechanism of action of 3-Ethylpentane-1-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group can undergo oxidation to form disulfides, which are important in stabilizing protein structures. In biological systems, thiols can act as antioxidants by scavenging reactive oxygen species (ROS) and preventing oxidative damage to cells.

Molecular Targets and Pathways:

    Proteins: Thiols can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.

    Reactive Oxygen Species (ROS): Thiols can react with ROS, neutralizing their harmful effects and protecting cells from oxidative stress.

Comparison with Similar Compounds

3-Ethylpentane-1-thiol can be compared with other similar thiols:

    Ethanethiol: A simple thiol with a two-carbon chain. It has a strong odor and is used as an odorant in natural gas.

    Butane-1-thiol: A four-carbon thiol with a similar structure to this compound but without branching. It is used in organic synthesis and as a flavoring agent.

    Hexane-1-thiol: A six-carbon thiol with a straight-chain structure. It is used in the synthesis of thioethers and disulfides.

Uniqueness of this compound:

    Branched Structure: The presence of an ethyl group at the third carbon makes this compound unique compared to straight-chain thiols.

    Reactivity: The branched structure can influence the reactivity and selectivity of this compound in chemical reactions.

Properties

Molecular Formula

C7H16S

Molecular Weight

132.27 g/mol

IUPAC Name

3-ethylpentane-1-thiol

InChI

InChI=1S/C7H16S/c1-3-7(4-2)5-6-8/h7-8H,3-6H2,1-2H3

InChI Key

AYAYLPDFWAIILC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CCS

Origin of Product

United States

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